Lipophilicity Comparison: The Unique LogP Profile of 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine Relative to Key Analogs
3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine exhibits a calculated partition coefficient (XLogP3) of 2.8, reflecting the balanced lipophilic contribution of its three substituents [1]. This value is strategically intermediate between its less lipophilic analog, 4-(chloromethyl)-2-(trifluoromethyl)pyridine (XLogP3 = 2.2), which lacks the ring chlorine, and the more lipophilic but lacking a chloromethyl handle, 2,3-dichloro-5-(trifluoromethyl)pyridine (XLogP3 = 3.3) [2][3]. The observed difference of +0.6 LogP units over the des-chloro analog represents a roughly 4-fold increase in lipophilicity, a property often correlated with enhanced membrane permeability and biological activity [4].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 [1] |
| Comparator Or Baseline | Comparator 1: 4-(Chloromethyl)-2-(trifluoromethyl)pyridine (XLogP3 = 2.2) [2]; Comparator 2: 2,3-Dichloro-5-(trifluoromethyl)pyridine (XLogP3 = 3.3) [3] |
| Quantified Difference | ΔXLogP3 = +0.6 vs. des-chloro analog; ΔXLogP3 = -0.5 vs. dichloro analog without chloromethyl group. |
| Conditions | PubChem-computed XLogP3 values using the same algorithm (XLogP3 3.0 release). |
Why This Matters
For procuring a building block for drug or agrochemical discovery, the 2.8 LogP value provides a unique balance of lipophilicity and reactivity not achievable with its closest analogs, potentially reducing the need for downstream property optimization.
- [1] PubChem. (2024). XLogP3 for 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1227570-91-3 View Source
- [2] PubChem. (2024). XLogP3 for 4-(Chloromethyl)-2-(trifluoromethyl)pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1027545-48-7 View Source
- [3] PubChem. (2024). XLogP3 for 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69045-84-7 View Source
- [4] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. doi:10.1517/17460441.2012.714363. View Source
